Bisoprolol fumarate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPZLFIUFMNCLY-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104344-23-2, 66722-45-0, 105878-43-1 | |
| Record name | Bisoprolol fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104344-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66722-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisoprolol monofumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105878431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisoprolol fumarate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759181 | |
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| Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BISOPROLOL MONOFUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U057CX04H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Scientific Classification and Research Significance of Beta Adrenergic Receptor Antagonists
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that function by competitively inhibiting the effects of catecholamines, such as epinephrine (B1671497) and norepinephrine, at beta-adrenergic receptor sites. nih.gov These receptors are integral to the sympathetic nervous system, which regulates a multitude of physiological processes. revespcardiol.org
Beta-blockers are broadly categorized into non-selective and selective agents. Non-selective beta-blockers antagonize both β1 and β2 receptors, while selective beta-blockers, particularly cardioselective ones, primarily target β1 receptors located in the heart muscle. nih.govjove.com This selectivity is a crucial aspect of their research significance, as it allows for more targeted therapeutic effects. The development of beta-blockers has been categorized into three generations: the first generation consists of non-selective agents like propranolol, the second generation includes cardioselective agents such as atenolol (B1665814) and metoprolol (B1676517), and the third generation encompasses drugs with additional vasodilatory properties. jove.com
The research significance of beta-adrenergic receptor antagonists is vast, with applications in studying hypertension, angina pectoris, cardiac arrhythmias, and heart failure. nih.govnih.gov They are invaluable tools in cardiovascular research for understanding the physiological and pathophysiological roles of the sympathetic nervous system. revespcardiol.org
Overview of Bisoprolol Fumarate As a Selective β1 Adrenoceptor Antagonist in Research
Bisoprolol (B1195378) fumarate (B1241708) is a second-generation, highly selective β1-adrenoceptor antagonist. nih.govhres.camedchemexpress.com It exhibits a high affinity for β1-receptors, which are predominantly located in cardiac tissue, and has significantly lower affinity for β2-receptors found in bronchial and vascular smooth muscle. hres.cawikipedia.org This cardioselectivity is a key feature that has been a focal point of research, as it minimizes the potential for side effects associated with β2-receptor blockade. patsnap.com
In a research context, bisoprolol fumarate is utilized to investigate the specific roles of β1-adrenergic receptor blockade. Its mechanism of action involves competitively inhibiting the binding of catecholamines to β1-receptors, leading to a reduction in heart rate (negative chronotropic effect) and a decrease in the force of myocardial contraction (negative inotropic effect). patsnap.comnih.gov This, in turn, reduces myocardial oxygen demand. nih.gov Furthermore, by blocking β1-receptors in the juxtaglomerular cells of the kidneys, bisoprolol reduces renin secretion, thereby inhibiting the renin-angiotensin-aldosterone system. patsnap.comnih.gov
Research studies have employed bisoprolol to explore its effects on various physiological and pathological processes. For instance, studies have shown that bisoprolol can protect myocardial cells from ischemia/reperfusion injury and reduce oxidative stress. medchemexpress.com It has also been investigated for its effects on cardiac remodeling and its potential to improve left ventricular function. researchgate.net
Table 1: Investigated Properties of this compound in Research
| Research Area | Investigated Effect of this compound |
| Cardiomyocyte Protection | Protection against ischemia/reperfusion injury, reduction of hypoxia/reoxygenation-induced ROS production and apoptosis. medchemexpress.com |
| Cardiac Function | Reduction in resting and exercise heart rate, decrease in cardiac output. hres.ca |
| Renin-Angiotensin System | Inhibition of renin release from the kidneys. hres.ca |
| Electrophysiology | Significant decrease in heart rate, increase in sinus node recovery time, and prolongation of AV node refractory periods. hres.ca |
Historical Development of Research on Bisoprolol Fumarate
Established Synthetic Pathways for Bisoprolol Fumarate (B1241708)
The synthesis of bisoprolol fumarate can be achieved through various established pathways, often involving the preparation of key intermediates. google.comqingmupharm.com The final step typically involves the reaction of bisoprolol base with fumaric acid to form the fumarate salt. chemicalbook.comgoogle.com
Precursor Synthesis and Reaction Mechanisms
A common route to bisoprolol involves the synthesis of the intermediate 4-[(2-isopropoxyethoxy)methyl]phenol. google.comgoogleapis.com One method involves the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxy ethanol. google.comgoogleapis.com This reaction can be catalyzed by agents such as Amberlyst 15 or activated silica (B1680970). google.comgoogleapis.com The resulting intermediate is then typically reacted with epichlorohydrin (B41342) to form an epoxide, 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane. chemicalbook.comgoogle.com The final step to obtain the bisoprolol base is the reaction of this epoxide with isopropylamine (B41738). google.commdpi.com
Another synthetic approach involves novel intermediates such as oxazolidinone sulphonate and oxazolidinone benzaldehyde. google.com In this pathway, oxazolidinone sulphonate is reacted with 4-hydroxybenzylaldehyde to produce oxazolidinone benzaldehyde. This is then converted to oxazolidone benzylalcohol, which subsequently reacts with isopropyl oxitol to yield the bisoprolol base. google.com
The synthesis of the bisoprolol base is followed by salt formation with fumaric acid, commonly in a solvent like acetone (B3395972) or ethyl acetate, to yield this compound. chemicalbook.comgoogle.com
Optimized Reaction Conditions and Yield Enhancement Strategies
Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the synthesis of the key intermediate, 4-[(2-isopropoxyethoxy)methyl]phenol, mathematical modeling has been employed to determine the optimal molar ratio of reactants, reaction time, and temperature. researchgate.net Using activated silica as a catalyst has been shown to be an improved process. googleapis.com
In the final salt formation step, the reaction of bisoprolol base with fumaric acid is often carried out in a hot solution of acetone or ethyl acetate. google.com The mixture is typically refluxed and then cooled to induce crystallization of the product. chemicalbook.comgoogle.com
Chiral Properties and Enantiomeric Purity Research
Bisoprolol possesses a single chiral center, resulting in two enantiomers: (R)- and (S)-bisoprolol. dissertationtopic.nethmdb.ca The pharmacological activity resides primarily in the (S)-enantiomer, which is reported to be 80 to 100 times more potent as a β-blocker than the (R)-enantiomer. dissertationtopic.netnih.gov
Characterization of the Chiral Center and Enantiomers
The two enantiomers of bisoprolol, (R)-(+)-bisoprolol and (S)-(-)-bisoprolol, exhibit different biological activities. nih.govnih.gov The (S)-enantiomer is the active form responsible for the therapeutic effects. hmdb.caresearchgate.net The absolute configuration of the enantiopure drug has been confirmed by specific rotation values. mdpi.comdntb.gov.ua High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as a Chirobiotic V column, is a common method for separating and quantifying the enantiomers. nih.govresearchgate.net
Enantioselective Synthesis Methodologies (e.g., Chemoenzymatic Approaches)
Enantioselective synthesis aims to produce the desired (S)-enantiomer of bisoprolol in high purity. Chemoenzymatic methods have proven effective in achieving this. mdpi.comdntb.gov.uachemrxiv.org One such approach involves the kinetic resolution of a racemic chlorohydrin, 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol, using lipase (B570770) B from Candida antarctica (CALB). mdpi.comresearchgate.netdntb.gov.ua This enzyme selectively catalyzes the transesterification of the (R)-enantiomer, allowing for the separation of the unreacted (R)-chlorohydrin in high enantiomeric purity. mdpi.comresearchgate.net This chiral building block is then reacted with isopropylamine to yield (S)-bisoprolol. mdpi.comdntb.gov.ua The final step is the reaction with fumaric acid to produce (S)-bisoprolol fumarate with a high enantiomeric excess. mdpi.comresearchgate.netdntb.gov.ua This chemoenzymatic synthesis has been reported to yield (S)-bisoprolol hemifumarate in 96% enantiomeric excess with a 19% total yield over six steps. mdpi.comresearchgate.netntnu.nontnu.no
Synthesis and Characterization of this compound Related Compounds and Intermediates
The synthesis and characterization of impurities and related compounds of bisoprolol are crucial for ensuring the quality and safety of the final drug product. ijper.orgijper.org These compounds can arise during the synthesis or degradation of bisoprolol.
Several impurities of bisoprolol have been synthesized and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. ijper.orgijper.org These include compounds formed through ring-opening reactions, esterification, and dimerization. ijper.orgijper.org For instance, the synthesis of five key impurities has been reported: 1-(isopropyl amino)-3-(4-methylphenoxy) propan-2-ol, 2-isopropoxyethyl 4-(2-hydroxy-2-(isopropylamino)ethoxy) benzoate, 4-[(2-Isopropoxyethoxy)methyl]phenol, 3-[4-((2-Isopropoxyethoxy) methyl) phenoxy]-1, 2-propanediol, and 3, 3'-(isopropylazanediyl) bis (1-(4-((2-isopropoxyethoxy) methyl) phenoxy) propan-2-ol). ijper.orgijper.org
The synthesis of N-acetyl bisoprolol and N-formyl bisoprolol derivatives has also been explored. royalsocietypublishing.org These were synthesized through acetylation and formylation reactions with yields of 32.40% and 20.20%, respectively. royalsocietypublishing.org
Key intermediates in the synthesis of bisoprolol, such as oxazolidinone sulphonate and oxazolidinone benzaldehyde, have been identified as novel compounds. google.com The characterization of these intermediates is essential for process control and optimization. google.com
β1-Adrenergic Receptor Binding Kinetics and Selectivity Profiling
This compound is a synthetic β1-selective adrenoceptor blocking agent. labriva.comhres.ca It is a cardioselective beta-1 adrenergic blocker, meaning it primarily targets beta-1 receptors in the heart with minimal impact on beta-2 receptors in the lungs and blood vessels. qingmupharm.com This selectivity is a key feature of its pharmacological profile. The S(-) enantiomer of bisoprolol is responsible for the majority of its beta-blocking activity. drugs.com
Receptor Affinity and Ligand-Receptor Interactions
Bisoprolol demonstrates high affinity for β1-adrenergic receptors. tocris.com Studies have reported a dissociation constant (Kd) of 2-3 nM for the β1 receptor. tocris.com The affinity of bisoprolol for β1-receptors is significantly higher than for β2-receptors, with a β1/β2 selectivity ratio of approximately 100-fold. tocris.com In radioligand binding assays using cloned human β1- and β2-adrenergic receptors, bisoprolol showed a Ki of 25 nM for the β1-AR and 480 nM for the β2-AR. caymanchem.com The interaction of bisoprolol with the β1-adrenergic receptor is a competitive antagonism, where it vies with catecholamines like epinephrine (B1671497) for the same binding sites. qingmupharm.com The binding of bisoprolol to these receptors is influenced by the hydrophobic properties of the molecule, which directly affect its kinetic association rate and affinity for the β1-adrenoceptor. nih.govresearchgate.net The conformational changes of the bisoprolol molecule are crucial for its interaction with the receptor and its mechanism of action. ubbcluj.ro
Kinetic Selectivity and Dissociation Rates from β1-Adrenoceptors
The kinetic selectivity of bisoprolol for the β1-adrenoceptor is a defining characteristic. nih.govresearchgate.net It exhibits a slower rate of association with the β1-adrenoceptor compared to some other β-blockers like metoprolol (B1676517) and atenolol (B1665814). tandfonline.com However, a key distinguishing feature is its significantly slower dissociation rate from the β1-adrenoceptor. nih.govresearchgate.nettandfonline.com This slow dissociation contributes to a longer average time of occupation of the β1-adrenoceptor. tandfonline.com In one study, bisoprolol was found to dissociate 50 times slower from the β1-adrenoceptor, which partly explains its higher measured affinity for this receptor subtype. nih.govresearchgate.net This kinetic profile, particularly the slow off-rate, is a major determinant of its β1-adrenoceptor selectivity. nih.govresearchgate.net
Comparative Receptor Binding Studies with Other β-Blockers
Comparative studies have consistently highlighted the high β1-selectivity of bisoprolol. In experiments using cloned human β-adrenoceptors, bisoprolol was found to be 14-fold selective for β1-adrenoceptors, a higher selectivity than atenolol (4.7-fold), acebutolol (B1665407) (2.4-fold), and metoprolol (2.3-fold). tandfonline.com Another study reported that bisoprolol has a higher degree of β1-selectivity compared to atenolol, metoprolol, and betaxolol. researchgate.netwikipedia.org While nebivolol (B1214574) has been shown to be approximately 3.5 times more β1-adrenoceptor-selective than bisoprolol in the human myocardium, bisoprolol still stands out among many commonly used β-blockers for its high selectivity. researchgate.net The rate of association and dissociation of bisoprolol at β1 and β2-adrenoceptors differs from other β-blockers like carvedilol, metoprolol, and atenolol, underpinning the clinical differences in their receptor selectivity. tandfonline.comscispace.com
Interactive Data Table: Comparative β-Blocker Selectivity
| β-Blocker | β1-Selectivity Fold | Reference |
| Bisoprolol | 14 | tandfonline.com |
| Atenolol | 4.7 | tandfonline.com |
| Acebutolol | 2.4 | tandfonline.com |
| Metoprolol | 2.3 | tandfonline.com |
| Nebivolol | ~3.5x more than Bisoprolol | researchgate.net |
Intracellular Signaling Pathway Modulation by this compound
Bisoprolol's mechanism of action is rooted in its ability to modulate intracellular signaling pathways initiated by the activation of β1-adrenergic receptors. qingmupharm.com These receptors are a class of G protein-coupled receptors (GPCRs) that play a vital role in cardiovascular function. nih.gov
G Protein-Coupled Receptor (GPCR) Mechanisms and Downstream Signaling Cascades
β1-adrenergic receptors are coupled to the stimulatory G protein (Gs). qingmupharm.comnih.gov When an agonist like epinephrine binds to the receptor, it activates the Gs protein. qingmupharm.com This activation initiates a downstream signaling cascade. qingmupharm.com Bisoprolol, as a competitive antagonist, blocks this initial step. qingmupharm.com By binding to the β1-receptor, it prevents the conformational change required for G protein activation. qingmupharm.com This blockade of GPCR signaling is the primary mechanism by which bisoprolol exerts its effects. qingmupharm.com The dysregulation of GPCR signaling is a known factor in many cardiovascular diseases, making these receptors a key therapeutic target. nih.gov
Adenylate Cyclase and Cyclic AMP (cAMP) Inhibition Dynamics
The activation of the Gs protein by an agonist normally leads to the stimulation of the enzyme adenylate cyclase. qingmupharm.comwikipedia.org Adenylate cyclase then converts adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger molecule. qingmupharm.comwikipedia.org cAMP, in turn, activates protein kinase A (PKA), which leads to a cascade of events within cardiac cells, including increased heart rate and contractility. qingmupharm.comgenome.jp
Bisoprolol's antagonism of the β1-receptor prevents the G protein-mediated activation of adenylate cyclase. qingmupharm.com This leads to an inhibition of cAMP production. qingmupharm.comnih.gov By reducing intracellular cAMP levels, bisoprolol effectively dampens the downstream signaling cascade, resulting in a decrease in the adrenergic stimulation of the heart. qingmupharm.comwikipedia.org While bisoprolol primarily acts as an antagonist to inhibit cAMP production in the context of β1-adrenergic stimulation, some studies have noted that at high concentrations, it can paradoxically increase intracellular cAMP levels in other cell types, such as pancreatic β-cells, through a different mechanism. nih.gov However, its primary therapeutic effect in the cardiovascular system is due to the inhibition of the adenylate cyclase/cAMP pathway. qingmupharm.comnih.gov
Interactive Data Table: Key Molecules in Bisoprolol's Signaling Pathway
| Molecule | Role | Effect of Bisoprolol | Reference |
| β1-Adrenergic Receptor | GPCR that initiates signaling | Blocked by Bisoprolol | qingmupharm.com |
| Gs Protein | Couples receptor to adenylate cyclase | Activation is prevented | qingmupharm.com |
| Adenylate Cyclase | Enzyme that produces cAMP | Activity is inhibited | qingmupharm.com |
| Cyclic AMP (cAMP) | Second messenger | Production is reduced | qingmupharm.comnih.gov |
| Protein Kinase A (PKA) | Activated by cAMP | Activation is reduced | qingmupharm.com |
Regulation of Intracellular Calcium Flux
This compound, as a selective β1-adrenergic receptor antagonist, indirectly modulates intracellular calcium (Ca2+) flux in cardiomyocytes. The primary mechanism does not involve direct interaction with calcium channels, but rather the attenuation of the signaling cascade initiated by catecholamine binding to β1-adrenergic receptors. wikipedia.org
Under normal physiological conditions, the stimulation of β1-adrenoceptors by neurotransmitters like adrenaline and noradrenaline activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). wikipedia.org This increase in cAMP activates protein kinase A (PKA), which phosphorylates several key proteins involved in calcium handling. A critical target of PKA is the L-type calcium channel in the plasma membrane. Phosphorylation of these channels increases their opening probability, leading to an enhanced influx of Ca2+ into the cardiomyocyte during the plateau phase of the action potential. This influx, known as the trigger Ca2+, subsequently activates ryanodine (B192298) receptors on the sarcoplasmic reticulum, causing a larger release of stored Ca2+ (calcium-induced calcium release) and initiating muscle contraction.
By competitively blocking β1-adrenoceptors, bisoprolol prevents this signaling cascade. wikipedia.org This blockade leads to a reduction in cAMP production and consequently, decreased PKA activity. As a result, the phosphorylation of L-type calcium channels is diminished, leading to a reduced influx of extracellular Ca2+. This dampening of the initial trigger calcium leads to a smaller release of calcium from the sarcoplasmic reticulum, resulting in a negative inotropic (reduced contractility) and negative chronotropic (reduced heart rate) effect. patsnap.comnih.gov This reduction in intracellular calcium cycling and myocardial contraction decreases the heart's workload and oxygen consumption. nih.gov
Renin-Angiotensin-Aldosterone System (RAAS) Mechanistic Antagonism
This compound exerts a significant antagonistic effect on the Renin-Angiotensin-Aldosterone System (RAAS) through its selective blockade of β1-adrenergic receptors located in the juxtaglomerular cells of the kidneys. wikipedia.orgnih.gov The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.
The process begins with the release of renin from the juxtaglomerular apparatus. This release is partly regulated by sympathetic nervous system activity via β1-adrenoceptors. nih.gov Renin then cleaves angiotensinogen, produced in the liver, to form angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE), primarily found in the lungs. Angiotensin II causes systemic vasoconstriction, promotes the release of aldosterone (B195564) from the adrenal cortex (which leads to sodium and water retention), and stimulates the release of antidiuretic hormone, all of which contribute to an increase in blood pressure.
By blocking the β1-receptors on the juxtaglomerular cells, bisoprolol inhibits renin secretion. wikipedia.orgpatsnap.com This inhibition is a key mechanism of its antihypertensive effect, as it downregulates the entire RAAS cascade. The reduction in renin leads to decreased production of angiotensin II and aldosterone. patsnap.com This results in vasodilation and a reduction in sodium and water retention, contributing to the lowering of blood pressure. patsnap.com Studies have shown that bisoprolol can reduce plasma renin activity by approximately 65%. wikipedia.org
Influence on Renin Secretion Pathways
The secretion of renin from the granular cells of the juxtaglomerular apparatus is controlled by four primary pathways: the macula densa pathway, the intra-renal baroreceptor pathway, the sympathetic nerve pathway (via β1-receptors), and various humoral factors. This compound's primary influence is on the sympathetic nerve pathway.
The granular cells are innervated by sympathetic nerve terminals that release noradrenaline. This noradrenaline binds to β1-adrenergic receptors on the cell surface, initiating an intracellular signaling cascade that increases cAMP levels and ultimately stimulates renin exocytosis. nih.gov Bisoprolol, by competitively blocking these β1-receptors, directly interrupts this stimulatory pathway. nih.gov This leads to a significant reduction in sympathetically-mediated renin release.
A clinical study investigating the effects of low-dose bisoprolol on hypertensive patients demonstrated a significant reduction in the plasma levels of key components of the RAAS after 24 weeks of treatment. The findings highlight the inhibitory effect of bisoprolol on the system.
| Parameter | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) | P-value |
|---|---|---|---|
| Renin (Ren) | 0.55 ± 0.21 | 0.41 ± 0.19 | p < 0.01 |
| Angiotensin II (Ang II) | 55.9 ± 22.6 | 47.3 ± 23.6 | p < 0.01 |
| Aldosterone (Ald) | 150.4 ± 37.7 | 130.2 ± 29.8 | p < 0.05 |
The data indicates that bisoprolol significantly lowers the circulating levels of renin, angiotensin II, and aldosterone, providing clinical evidence for its mechanistic antagonism of the RAAS. uwi.edu
Preclinical In Vitro and Ex Vivo Mechanistic Studies on Cardiac and Renal Tissues
Preclinical research has provided further insights into the cellular and tissue-level mechanisms of bisoprolol.
In Vitro Metabolism Studies: In vitro studies using human liver microsomes have been crucial in elucidating the metabolic pathways of bisoprolol. These studies show that bisoprolol is primarily metabolized via the cytochrome P450 3A4 (CYP3A4) enzyme, accounting for approximately 95% of its biotransformation, with the CYP2D6 enzyme playing only a minor role. medsinfo.com.auhres.ca All resulting metabolites are polar and pharmacologically inactive, and are subsequently eliminated by the kidneys. medsinfo.com.au
Ex Vivo Biodistribution and Selectivity: An ex vivo study utilizing a radiolabeled version of bisoprolol ([¹⁸F]bisoprolol) with positron emission tomography (PET) in rats was conducted to understand its in vivo distribution and selectivity. The results showed a significant uptake and retention of [¹⁸F]bisoprolol in the heart, which is rich in β1-adrenoceptors, compared to other organs. A competitive blocking assay with unlabeled bisoprolol demonstrated a rapid loss of the radiotracer from β1-AR-rich organs like the heart, confirming the drug's selective binding to these receptors in vivo. nih.gov This provides strong evidence for the high β1-selectivity of bisoprolol at the tissue level.
In Vitro Studies on Endothelial Function: While not directly on cardiac or renal tissue, in vitro studies on primary placental tissue and endothelial cells from models of preeclampsia have shown that bisoprolol can modestly improve the angiogenic balance and significantly improve markers of vasoactivity and endothelial dysfunction. nih.gov Given that endothelial dysfunction is a common pathway in various cardiovascular diseases, these findings suggest a potential beneficial mechanism of bisoprolol beyond simple receptor blockade.
Receptor Desensitization and Regulation Studies
The long-term administration of adrenergic receptor ligands can lead to adaptive changes in receptor density and sensitivity, a phenomenon known as receptor regulation.
Studies have shown that some β-blockers possess "inverse agonist" activity. Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist can reduce the receptor's basal or constitutive activity. Bisoprolol has been shown to exhibit inverse agonist properties. ahajournals.orgtandfonline.com This inverse agonism is thought to reduce the rate of receptor desensitization and may lead to an increase in the density of β1-adrenoceptors on the cell surface over time. tandfonline.com
In a study investigating autoimmunity against the second extracellular loop of the β1-adrenergic receptor, which can cause receptor desensitization and myocardial hypertrophy, bisoprolol treatment was found to prevent these changes. ahajournals.org The protective effect was attributed to its inverse agonism, which appeared to counteract the toxic effects of partial agonist autoantibodies. The study also noted that chronic inhibition of β1-AR activation by bisoprolol could lead to a downregulation of G protein-coupled receptor kinase (GRK) activity, a key player in receptor desensitization. ahajournals.org
Furthermore, genetic polymorphisms in the β1-adrenoceptor, such as the Ser49Gly variation, can influence receptor regulation. The Gly-49 variant has been shown to exhibit features of a constitutively active receptor but also undergoes more profound agonist-promoted desensitization and down-regulation compared to the Ser-49 variant. nih.gov While the direct impact of bisoprolol on these specific polymorphic variants is complex, the underlying principle is that chronic blockade can influence the long-term expression and function of these critical cardiac receptors.
Structure Activity Relationship Sar Studies of Bisoprolol Fumarate
Elucidation of Essential Pharmacophores for β1-Adrenoceptor Antagonism
The pharmacological activity of bisoprolol (B1195378) is intrinsically linked to its specific chemical architecture. As a member of the aryloxypropanolamine class of beta-blockers, its structure contains several key components that are essential for its interaction with the β1-adrenoceptor. nih.gov
The core structure of bisoprolol is a phenoxy-2-propanol derivative. wikipedia.org A critical element of this structure is the presence of an asymmetric carbon atom, resulting in two enantiomers: (S)- and (R)-bisoprolol. Research has unequivocally demonstrated that the beta-blocking activity resides almost exclusively in the (S)-enantiomer. nih.gov This stereoselectivity highlights the precise three-dimensional arrangement required for effective binding to the receptor.
Furthermore, the nature and position of substituents on the aromatic ring are paramount for β1-selectivity. A common structural feature among β1-selective antagonists, including bisoprolol, is a para-substitution on the aromatic ring, often in the absence of a meta-substituent. nih.gov In bisoprolol, this para-substituent is a {4-[(2-isopropoxyethoxy)methyl]phenoxy} group. This specific side chain is crucial for its high affinity and selectivity. wikipedia.orgroyalsocietypublishing.org
The aminopropanol (B1366323) side chain, containing a secondary amine with an isopropyl group, is another vital pharmacophoric element. This group is a common feature among many beta-blockers and is known to be critical for binding to the adrenergic receptors.
Impact of Chemical Substitutions on Receptor Selectivity and Binding Affinity
The high β1-selectivity of bisoprolol is not an absolute characteristic and can be modulated by chemical modifications to its structure. Studies have shown that even minor alterations can significantly impact receptor binding affinity and selectivity. hres.ca
One area of investigation has been the modification of the nitrogen atom in the aminopropanol side chain. A study involving the synthesis of N-acetyl and N-formyl derivatives of bisoprolol provided insights into the role of this functional group. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgnih.gov The binding energies of these derivatives to the human β1-adrenergic receptor (PDB ID: 4BVN) were determined through in silico molecular docking studies. The results, as summarized in the table below, indicated that these N-acyl substitutions altered the binding affinity. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgnih.gov
| Compound | Binding Energy (kcal/mol) to β1-Adrenergic Receptor (4BVN) |
|---|---|
| Bisoprolol | -6.74 |
| N-acetyl bisoprolol | -7.03 |
| N-formyl bisoprolol | -7.63 |
Data sourced from in silico molecular docking studies. researchgate.netroyalsocietypublishing.orgnih.gov
These findings suggest that modifications at the nitrogen atom can influence the interaction with the receptor, with the N-formyl derivative showing a more favorable binding energy in this computational model.
Beyond static binding affinity, the kinetic aspects of ligand-receptor interaction, such as association (kon) and dissociation (koff) rates, play a crucial role in determining selectivity. Studies have revealed that bisoprolol's high β1-selectivity is partly attributable to its kinetic properties. nih.govbiorxiv.org Compared to some other beta-blockers, bisoprolol exhibits a slower dissociation rate from the β1-adrenoceptor, leading to a longer residence time at the receptor and contributing to its sustained antagonist effect. biorxiv.org This kinetic selectivity is a key factor that differentiates it from other beta-blockers. For instance, the dissociation of bisoprolol from the β1-adrenoceptor is significantly slower than from the β2-adrenoceptor. biorxiv.org
Design and Synthesis of Novel Bisoprolol Analogs for Mechanistic Probing
To further understand the molecular interactions governing β1-adrenoceptor antagonism and to develop new agents with potentially improved properties, researchers have designed and synthesized novel analogs of bisoprolol and related compounds. These analogs serve as molecular probes to explore the structure-activity landscape.
One approach has been to re-evaluate and modify existing selective β1-adrenoceptor antagonists. For example, studies on the antagonist LK 204-545, which shares structural similarities with bisoprolol, have provided valuable SAR insights. nih.gov Researchers designed and synthesized a series of analogs by modifying the p-alkoxyalkoxy side chain and the phenylurea moiety. nih.gov This systematic modification allowed for the investigation of how changes in these regions affect binding affinity and β1/β2-selectivity. The research suggested that an extended alkoxyalkoxy side chain, along with specific substitutions on the phenylurea ring, could enhance both ligand affinity and β1-selectivity. nih.gov
The synthesis of enantiomerically pure bisoprolol, specifically the active (S)-enantiomer, has also been a focus of research. mdpi.com Chemoenzymatic methods have been developed to produce (S)-bisoprolol with high enantiomeric excess. mdpi.com These synthetic advancements are crucial not only for producing the therapeutically active form of the drug but also for providing pure enantiomers for more precise mechanistic studies, eliminating any confounding effects from the less active (R)-enantiomer.
The creation of these novel analogs and the development of stereoselective synthetic routes are essential for a deeper mechanistic understanding of how bisoprolol and related compounds interact with the β1-adrenoceptor. This knowledge is fundamental for the future design of even more selective and effective cardiovascular drugs.
Pharmacokinetic Mechanisms of Bisoprolol Fumarate
Absorption and Transport Across Biological Barriers (Non-Clinical Focus)
Bisoprolol (B1195378) is classified as a Biopharmaceutical Classification System (BCS) class I compound, indicating it is a highly soluble and highly permeable substance. nih.gov Following oral administration, it is almost completely absorbed from the gastrointestinal tract, with a high bioavailability of approximately 90% due to a low first-pass effect of less than 10%. nih.govnih.gov
Bisoprolol's high permeability is a key factor in its efficient absorption. nih.gov A human effective jejunal permeability has been calculated at 3.28 × 10−4 cm/s, derived from experimental Caco-2 cell values. nih.gov
The role of efflux transporters, such as P-glycoprotein (P-gp), in limiting the absorption of drugs is a critical area of pharmacokinetic study. Research indicates that bisoprolol is not known to be an inhibitor of P-gp. researchgate.net While bisoprolol interacts with some transporters, such as the renal uptake transporter Organic Cation Transporter 2 (OCT2) where it acts as an inhibitor, its interaction with intestinal efflux transporters as a substrate is not a prominent feature of its pharmacokinetic profile. nih.gov This lack of significant efflux transporter-mediated removal from enterocytes contributes to its high bioavailability.
Distribution Dynamics within Biological Systems
Once absorbed into the systemic circulation, bisoprolol distributes extensively throughout the body. This is influenced by its physicochemical properties and its interaction with plasma proteins and tissues.
Bisoprolol exhibits low to moderate binding to human plasma proteins. researchgate.net Studies consistently report a plasma protein binding of approximately 30%. nih.govnih.govfrontiersin.orgresearchgate.netsci-hub.se This relatively low level of binding means a substantial fraction of the drug in circulation is unbound and pharmacologically active, able to diffuse into tissues to exert its effects. In vitro studies have found no evidence of stereoselective protein binding for bisoprolol's enantiomers. nih.govsemanticscholar.org
The compound is described as being moderately lipophilic. researchgate.netfrontiersin.org This property, combined with its low plasma protein binding, facilitates its movement from the bloodstream into various tissues. The extent of this distribution is quantified by the volume of distribution (Vd), which is approximately 3.5 L/kg. nih.govnih.govfrontiersin.org A Vd of this magnitude, which is significantly larger than the volume of total body water, indicates extensive distribution into extravascular tissues. frontiersin.org Despite its wide distribution, bisoprolol has low lipophilicity, and its penetration through the blood-brain barrier is minimal. nih.gov
Table 1: Key Pharmacokinetic Parameters of Bisoprolol Fumarate (B1241708)
| Parameter | Value | Source(s) |
|---|---|---|
| BCS Class | Class I | nih.gov |
| Bioavailability | ~90% | nih.govresearchgate.net |
| Plasma Protein Binding | ~30% | researchgate.netnih.govfrontiersin.orgsci-hub.se |
| Volume of Distribution (Vd) | ~3.5 L/kg | nih.govnih.govfrontiersin.org |
Metabolic Biotransformation Pathways and Enzyme Kinetics
Bisoprolol is eliminated from the body through a balanced clearance mechanism, with approximately 50% of a dose excreted unchanged by the kidneys and the remaining 50% cleared via hepatic metabolism to inactive metabolites. frontiersin.orgsci-hub.senih.govg-standaard.nlnih.gov
The hepatic metabolism of bisoprolol is primarily mediated by the cytochrome P450 (CYP) enzyme system. researchgate.net In vitro metabolic studies using recombinant human CYP isoforms have identified two key enzymes responsible for the oxidation of both bisoprolol enantiomers: CYP3A4 and CYP2D6. nih.govsemanticscholar.orgresearchgate.net
CYP3A4 is the major enzyme involved in bisoprolol's metabolism, accounting for the vast majority of its biotransformation, with some studies suggesting it is responsible for about 95% of the oxidative metabolism. nih.govsci-hub.se The metabolism of bisoprolol by CYP3A4 is not stereoselective, meaning it metabolizes the (R)- and (S)-enantiomers at similar rates. sci-hub.senih.govsemanticscholar.orgresearchgate.net
Table 2: Cytochrome P450 Isoenzymes in Bisoprolol Metabolism
| Isoenzyme | Role | Stereoselectivity | Source(s) |
|---|---|---|---|
| CYP3A4 | Major pathway for oxidative metabolism | Not stereoselective | nih.govsci-hub.senih.govsemanticscholar.org |
| CYP2D6 | Minor pathway for oxidative metabolism | Stereoselective (R > S) | nih.govsemanticscholar.orgnih.govresearchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| Bisoprolol fumarate |
| Cytochrome P450 |
| CYP2D6 |
| CYP3A4 |
| P-glycoprotein |
Identification and Characterization of Inactive Metabolites
The biotransformation of this compound primarily occurs in the liver, leading to the formation of metabolites that are pharmacologically inactive. fda.govhres.camedex.com.bdnih.gov These metabolites are the result of oxidative metabolic pathways, with no subsequent conjugation. medex.com.bddrugbank.com Research indicates that the known metabolites are either labile or possess no significant pharmacological activity. fda.govhres.ca Being polar in nature, these metabolites are subsequently eliminated by the kidneys. medex.com.bddrugbank.com
The metabolism of bisoprolol is predominantly carried out by the cytochrome P450 enzyme system. Specifically, in vitro studies using human liver microsomes have identified CYP3A4 as the primary enzyme responsible for approximately 95% of its metabolism, with CYP2D6 playing a minor role. medex.com.bdresearchgate.netfrontiersin.org The metabolism of bisoprolol by CYP3A4 is not stereoselective, whereas CYP2D6 metabolizes the enantiomers stereoselectively (R > S). semanticscholar.org This process converts about half of an administered dose into these inactive forms. researchgate.net While detailed characterization of all metabolites is not extensively documented in readily available literature, specific research has been conducted on certain metabolites, such as the O-desisopropyl metabolite of bisoprolol, which has been synthesized and characterized for analytical purposes. dshs-koeln.de
| Metabolite Characteristic | Description | Primary Metabolizing Enzymes |
|---|---|---|
| Pharmacological Activity | Inactive fda.govhres.camedex.com.bd | CYP3A4 (~95%) medex.com.bdresearchgate.netfrontiersin.org CYP2D6 (~5%) medex.com.bdresearchgate.netfrontiersin.org |
| Nature | Polar, formed via oxidative pathways medex.com.bddrugbank.com | |
| Elimination | Renal excretion medex.com.bddrugbank.com |
Elimination Mechanisms and Routes
This compound is characterized by a "balanced clearance" profile, meaning it is eliminated from the body by two primary and equal routes. fda.govdroracle.ainih.gov Approximately 50% of an administered dose is metabolized by the liver into inactive metabolites, while the remaining 50% is excreted in its unmetabolized form by the kidneys. medicines.org.ukcbg-meb.nlwikipedia.org This dual elimination pathway is a distinguishing feature among beta-blockers. nih.govoup.com The total clearance of the compound is approximately 15 L/h. cbg-meb.nl
The elimination of bisoprolol is equally divided between renal and hepatic functions. drugbank.com
Renal Clearance : The kidneys are responsible for excreting about 50% of a bisoprolol dose as the unchanged, unmetabolized drug. hres.canih.govmedicines.org.uk In addition to the parent drug, the inactive metabolites produced by the liver are also cleared from the body via renal excretion. medex.com.bdmedicines.org.uk Studies indicate that tubular secretion plays a significant role in the renal elimination of bisoprolol. nih.gov Consequently, renal function has a considerable impact on the drug's pharmacokinetics. In individuals with a creatinine (B1669602) clearance below 40 mL/min, the plasma half-life of bisoprolol is observed to increase by approximately threefold compared to those with normal renal function. fda.govhres.ca
Hepatic Clearance : The liver clears the other 50% of the administered dose through metabolism. medicines.org.ukcbg-meb.nl This biotransformation results in metabolites devoid of pharmacological activity. nih.gov The rate of elimination can be significantly affected by liver health. In patients diagnosed with cirrhosis of the liver, the elimination of bisoprolol is more variable and markedly slower than in healthy individuals, with the plasma half-life extending to a range of 8.3 to 21.7 hours. fda.govhres.ca
| Parameter | Healthy Subjects | Renal Impairment (CrCl < 40 mL/min) | Hepatic Impairment (Cirrhosis) |
|---|---|---|---|
| Elimination Half-Life | 9-12 hours fda.govhres.ca | Increased ~3-fold fda.govhres.ca | 8.3 to 21.7 hours fda.govhres.ca |
| Primary Clearance Route | Balanced (50% Renal, 50% Hepatic) medicines.org.ukcbg-meb.nl | Hepatic clearance becomes more dominant | Renal clearance becomes more dominant |
The role of biliary excretion in the elimination of this compound is minimal. Research findings consistently show that less than 2% of an administered dose is recovered in the feces. fda.govhres.canih.govdrugbank.com This indicates that the hepatobiliary system is not a significant route for the excretion of either the parent compound or its metabolites.
Pharmacogenomic and Genetic Determinants in Bisoprolol Fumarate Research
Genetic Polymorphisms Affecting β1-Adrenergic Receptor Function
The primary target for bisoprolol (B1195378) is the β1-adrenergic receptor (ADRB1), which is encoded by the ADRB1 gene. nih.gov Polymorphisms, or genetic variants, within this gene can alter the structure and function of the receptor, thereby influencing an individual's response to β-blocker therapy. nih.govmdpi.com
Two of the most frequently studied single nucleotide polymorphisms (SNPs) in the ADRB1 gene are Ser49Gly (rs1801252) and Arg389Gly (rs1801253). nih.govmdpi.com
The Arg389Gly polymorphism has been a significant focus of research, with many studies suggesting it influences the response to bisoprolol. researchgate.net A study on patients with acute coronary syndrome (ACS) found that individuals with the Arg389Arg genotype exhibited a significantly greater reduction in both systolic and diastolic blood pressure compared to carriers of the Gly389 allele. nih.govnih.govtandfonline.com This suggests that the Arg389Gly polymorphism could be a promising predictor of bisoprolol's blood pressure-lowering effect in ACS patients. nih.govtandfonline.com However, findings have not been uniformly consistent across all studies. For instance, a study in Korean patients with congestive heart failure (CHF) reported that the Gly389 carriers (Gly389X) showed a greater response to bisoprolol than those with the Arg389Arg genotype. nih.govnih.gov Another study involving Chinese patients with hypertension found no significant associations between the Arg389Gly polymorphism and the clinical response to bisoprolol. frontiersin.org A meta-analysis also reported inconclusive results regarding its influence on blood pressure. researchgate.net
The Ser49Gly polymorphism has been investigated, but its impact on bisoprolol response appears to be less pronounced. nih.gov The aforementioned study on ACS patients found no statistically significant differences in blood pressure or heart rate outcomes based on the Ser49Gly genotype. nih.govnih.gov Some research indicates that the Gly49 allele might have a cardioprotective effect due to a reduction in β1-adrenergic receptor density, leading to a slower heart rate. mdpi.com
Table 1: Research Findings on ADRB1 Gene Variants and Bisoprolol Response
| Polymorphism | Gene | Variant Details | Study Population | Key Findings | Reference |
|---|---|---|---|---|---|
| Arg389Gly | ADRB1 | rs1801253 | Acute Coronary Syndrome | Arg389Arg carriers showed greater reductions in systolic and diastolic blood pressure compared to Gly389 carriers. | nih.govnih.gov |
| Arg389Gly | ADRB1 | rs1801253 | Congestive Heart Failure | Gly389X (Gly/Arg + Gly/Gly) carriers showed a greater response than Arg389Arg carriers. | nih.govnih.gov |
| Arg389Gly | ADRB1 | rs1801253 | Hypertension (Chinese) | No significant association with blood pressure or heart rate response. | frontiersin.org |
| Ser49Gly | ADRB1 | rs1801252 | Acute Coronary Syndrome | No statistically significant difference in outcomes based on genotype. | nih.govnih.gov |
The functional consequences of ADRB1 polymorphisms are rooted in their effects on the receptor's structure and signaling cascade. In vitro experiments have demonstrated that these genetic variants alter the functionality of the β1-adrenergic receptor. nih.gov
The Arg389 variant of the receptor is associated with enhanced coupling to the Gs protein and subsequently higher basal and agonist-stimulated adenylyl cyclase activity—two to three times higher than the Gly389 variant. nih.gov This increased signaling activity means that individuals with the Arg389 allele have a more active β1-adrenergic pathway, which could explain why they might exhibit a more pronounced response to a β-blocker like bisoprolol. nih.gov
Genetic Variations in Drug-Metabolizing Enzymes Relevant to Bisoprolol Fumarate (B1241708)
Bisoprolol is eliminated from the body through both renal excretion of the unchanged drug (about 50%) and hepatic metabolism (about 50%) into inactive metabolites. nih.govfrontiersin.org The liver enzymes primarily responsible for its metabolism belong to the cytochrome P450 (CYP) family. nih.govfrontiersin.org
Research indicates that bisoprolol is metabolized by CYP3A4 and, to a smaller degree, by CYP2D6. nih.govfrontiersin.org Genetic polymorphisms in the genes encoding these enzymes, particularly CYP2D6 and CYP3A5 (a key part of the CYP3A subfamily), can alter enzyme activity and thus affect the plasma concentrations and clearance of drugs they metabolize.
Studies investigating the impact of these polymorphisms on bisoprolol have yielded mixed results. One study in hypertensive Chinese patients found that common polymorphisms in CYP2D6 and the CYP3A53 polymorphism did not have a significant effect on peak or trough bisoprolol concentrations. nih.govnih.gov This study concluded that genotyping for these variants offered no benefit in predicting the hemodynamic response to bisoprolol in this patient population. nih.govnih.govresearchgate.net
In contrast, another study involving patients with acute coronary syndrome reported an association between CYP3A53, CYP2D64, and CYP2D62A variants and the peak plasma concentration of bisoprolol. researchgate.netpharmgkb.org Specifically, carriers of the CYP3A53 CC genotype had significantly higher dose-corrected bisoprolol concentrations compared to CT and TT carriers. pharmgkb.org Similarly, carriers of the T-allele for CYP2D64 and the G-allele for CYP2D62A also showed variations in bisoprolol concentration. pharmgkb.org These findings suggest that these genetic variants might serve as a guide for optimizing bisoprolol therapy in ACS patients. researchgate.net
Table 2: Research Findings on CYP Gene Variants and Bisoprolol Metabolism
| Polymorphism | Gene | Study Population | Key Findings | Reference |
|---|---|---|---|---|
| CYP2D6 (common variants) | CYP2D6 | Hypertension (Chinese) | No significant effect on bisoprolol plasma concentrations or hemodynamic response. | nih.govnih.gov |
| CYP3A53 | CYP3A5 | Hypertension (Chinese) | No significant effect on bisoprolol plasma concentrations or hemodynamic response. | nih.govnih.gov |
| CYP2D62A, CYP2D64 | CYP2D6 | Acute Coronary Syndrome | Associated with differences in peak bisoprolol plasma concentration. | researchgate.netpharmgkb.org |
| CYP3A53 | CYP3A5 | Acute Coronary Syndrome | Associated with significant differences in peak bisoprolol plasma concentration. | researchgate.netpharmgkb.org |
In Silico Modeling and Predictive Approaches in Pharmacogenomics of Bisoprolol Fumarate
In silico methods, which involve computer-based modeling and simulation, are increasingly being used to explore and predict the effects of genetic variations on drug response. nih.gov These computational approaches can integrate data on drug physicochemical properties, physiological parameters, and genetic information to simulate pharmacokinetic and pharmacodynamic outcomes. researchgate.net
In the context of bisoprolol, in silico studies have been employed to evaluate its interaction with various receptors associated with hypertension, such as the β1-adrenergic receptor. nih.gov Molecular docking and molecular dynamics simulations have been used to assess the binding affinity and interaction between bisoprolol derivatives and target receptors. nih.gov
Furthermore, whole-body physiologically based pharmacokinetic (WB-PBPK) modeling has been used to simulate the pharmacokinetics of bisoprolol. researchgate.net Such models can incorporate data on inter-individual differences, including genetic factors (pharmacogenomics), to predict drug concentrations and response in virtual patient populations. researchgate.net By generating virtual subjects with specific genetic profiles, these simulations can help explain observed variability and predict how factors like genetic polymorphisms in metabolizing enzymes might influence drug exposure. researchgate.net These predictive models are valuable tools for understanding the mechanisms behind variable drug responses and for advancing the development of personalized medicine. clinandmedimages.org
Analytical Methodologies for Research and Impurity Profiling of Bisoprolol Fumarate
Development and Validation of Chromatographic Techniques
Chromatographic methods are the cornerstone of bisoprolol (B1195378) fumarate (B1241708) analysis, offering high-resolution separation and sensitive detection.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the determination of bisoprolol fumarate. ijprajournal.comijcrt.org Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a non-polar stationary phase and a polar mobile phase. ijcrt.orgeijppr.com
A typical RP-HPLC method for this compound involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. ijrpns.combch.roamazonaws.com Detection is commonly performed using a UV detector at wavelengths around 225 nm or 226 nm. ijrpns.combch.ropharmascholars.com The simplicity and robustness of these methods make them suitable for routine quality control of bulk drugs and tablet dosage forms. eijppr.compharmascholars.com
Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). jchr.orgresearchgate.net Linearity is often established over a concentration range relevant for pharmaceutical analysis, for instance, from 2 to 20 µg/mL or 25 to 100 µg/ml. ijprajournal.comijrpns.com Accuracy is confirmed through recovery studies, with results typically falling within 97% to 103%. ijrpns.com
Interactive Table: Examples of HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Prontosil, chromo bond, C18 (250 x 4.6 mm, 5µ) ijrpns.com | Sunsil C18 (150mm X 4.6mm, 5µ) eijppr.com | Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) bch.ro | Shimadzu make RP 18 (250 mm × 4.6 mm i.d., 5.0 μm) ijprajournal.com |
| Mobile Phase | Buffer (pH 5.6) and Acetonitrile (750:250) ijrpns.com | Acetonitrile: Water (60:40) v/v eijppr.com | Water: Methanol: Acetonitrile (50:30:20 v/v/v) bch.ro | Acetonitrile: Water (pH 3.0) (70:30 v/v) ijprajournal.com |
| Flow Rate | 1 ml/min ijrpns.com | 0.8 ml/min eijppr.com | 1 mL/min bch.ro | 0.80 ml/min ijprajournal.com |
| Detection Wavelength | 226 nm ijrpns.com | 223 nm eijppr.com | 225 nm bch.ro | 224 nm ijprajournal.com |
| Retention Time | 9.15 min ijrpns.com | 1.990 min eijppr.com | Not Specified | ~5.0 min ijprajournal.com |
| Linearity Range | 25-100 µg/ml ijrpns.com | 4-14 µg/ml eijppr.com | 0.8-80 µg/mL & 80-1000 µg/mL bch.ro | 2-20 µg/ml ijprajournal.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity compared to HPLC with UV detection, making it invaluable for bioanalytical applications and impurity profiling. core.ac.uknih.govscispace.com This technique is particularly useful for determining low concentrations of bisoprolol in human plasma. scispace.comresearchgate.net
In a typical LC-MS/MS method, after chromatographic separation, the analyte is ionized, and the mass spectrometer detects specific mass-to-charge ratios (m/z) of the parent ion and its fragments. nih.gov For bisoprolol, the protonated molecular ion [M+H]⁺ at m/z 326.2 or 326.3 is often monitored. nih.gov The use of an internal standard, such as metoprolol (B1676517) or d5-bisoprolol, is common to ensure high accuracy and precision. nih.govnih.gov The high sensitivity of LC-MS/MS allows for the quantification of bisoprolol at levels as low as 1 ng/mL in plasma. scispace.com
Beyond quantification, LC-MS/MS is a powerful tool for the structural elucidation of unknown impurities and degradation products. researchgate.net By analyzing the fragmentation patterns of these compounds, their chemical structures can be proposed or confirmed. researchgate.net
While less common than RP-HPLC, other chromatographic techniques have been applied to the analysis of this compound.
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly suited for the separation of polar compounds. mdpi.comsemanticscholar.org HILIC methods have been developed for the analysis of bisoprolol and its impurities, offering an alternative separation mechanism to RP-HPLC. semanticscholar.orgresearchgate.net A HILIC method might use a stationary phase with polar characteristics and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. mdpi.comchitkara.edu.in
High-Performance Thin-Layer Chromatography (HPTLC) provides a simpler and faster alternative for the simultaneous determination of this compound in combination with other drugs. semanticscholar.orgresearchgate.net HPTLC methods involve spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it with a suitable mobile phase. chitkara.edu.in Quantification is then performed by densitometric scanning.
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. tsijournals.comscispace.com These methods are often based on the formation of a colored complex that can be measured in the visible region of the electromagnetic spectrum.
One such method involves the reaction of this compound with 2,6-dichloroquinone-4-chloroimide (B1671506) (Gibb's reagent) to form a pink-colored chromogen with a maximum absorbance (λ-max) at 532 nm. tsijournals.com Another approach is based on the formation of a blue-colored complex between this compound and cobalt thiocyanate (B1210189), which is extractable into nitrobenzene (B124822) and has an absorption maximum at 626 nm. tsijournals.com Other reagents used include methyl orange, forming an ion-pair complex with a maximum absorbance at 427 nm, and tropaeolin 00, which forms a yellow-colored complex with an absorbance maximum at 412 nm. farmaciajournal.comrevmedchir.ro
The linearity of these spectrophotometric methods is typically established over a specific concentration range, for example, 100-500 µg/mL for the Gibb's reagent method and 5-30 µg/ml for the tropaeolin 00 method. tsijournals.comrevmedchir.ro
Interactive Table: Spectrophotometric Methods for this compound Analysis
| Reagent | Color of Complex | λ-max (nm) | Linearity Range (µg/mL) |
| 2,6-dichloroquinone-4-chloroimide (Gibb's reagent) tsijournals.com | Pink | 532 | 100-500 |
| Cobalt thiocyanate tsijournals.com | Blue | 626 | 50-300 |
| Methyl orange farmaciajournal.com | Not Specified | 427 | 0.8-9 |
| Tropaeolin 00 revmedchir.ro | Yellow | 412 | 5-30 |
Stability-Indicating Analytical Method Development and Validation
Stability-indicating methods are crucial to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products. pharmascholars.com The International Conference on Harmonisation (ICH) guidelines mandate stress testing to elucidate the inherent stability of the drug substance. pharmascholars.com
For this compound, stability-indicating HPLC methods are developed by subjecting the drug to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation. pharmascholars.comnih.gov The method is then validated to demonstrate that it can separate the intact drug from any degradation products formed. japsonline.com For example, one study showed significant degradation of this compound under oxidizing (23.25%), acidic (15.62%), and alkaline (12.74%) conditions. pharmascholars.com The ability of the analytical method to resolve the bisoprolol peak from these degradation product peaks confirms its specificity and stability-indicating nature. pharmascholars.com These methods are vital for determining the shelf-life and storage conditions of the drug product.
Impurity Profiling and Structural Characterization using Advanced Analytical Techniques
Impurity profiling is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. ijper.org Advanced analytical techniques are employed to detect, identify, and quantify impurities in this compound.
A combination of targeted and untargeted approaches using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has been effectively used for creating a comprehensive impurity profile of this compound. researchgate.netresearchgate.net The targeted approach focuses on searching for potential impurities predicted from the synthesis route and those listed in pharmacopoeias. researchgate.net The untargeted approach aims to detect unexpected impurities through general unknown screening. researchgate.netresearchgate.net
LC-HRMS provides accurate mass measurements, which, combined with MS/MS fragmentation data, allows for the elucidation of the chemical structures of the impurities. researchgate.net In one study, this combined approach led to the identification of 18 impurities through targeted analysis and 17 through untargeted screening. researchgate.net Techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are also used to confirm the structures of synthesized impurity standards. ijper.org The development of robust impurity profiling methods is essential for maintaining the quality and safety of this compound throughout its lifecycle. researchgate.net
Elucidation of Fragmentation Pathways and Mass Spectral Analysis
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for the identification and structural elucidation of this compound and its related substances. scispace.com Electrospray ionization (ESI) is a commonly reported technique for the mass spectral analysis of this compound. nih.gov
Under positive ion ESI conditions, bisoprolol typically forms a protonated molecular ion [M+H]⁺ at an m/z of 326.3. researchgate.net Tandem mass spectrometry (MS/MS) experiments are then conducted to fragment this molecular ion, providing characteristic product ions that are crucial for structural confirmation and impurity identification. researchgate.net
A common fragmentation pathway for bisoprolol involves the cleavage of the molecule, leading to the formation of specific fragment ions. One of the most abundant and frequently monitored fragment ions appears at m/z 116.3. researchgate.netinnovareacademics.in This ion is a key indicator in quantitative and qualitative analyses. Another significant fragment ion is observed at m/z 222.2. researchgate.net
Forced degradation studies, which subject the drug substance to stress conditions like acid and alkaline hydrolysis, oxidation, and heat, are instrumental in identifying potential degradation products. ijper.orgukim.mk The mass spectra of these degradation products are then analyzed to propose their structures. For instance, acid hydrolysis of bisoprolol can lead to the formation of impurity A, which exhibits a protonated molecular ion at m/z 240 and characteristic fragment ions at m/z 222, 198, 163, 133, 116, 98, and 74. ukim.mk Similarly, other impurities such as L, D, Q, G, and K have been identified under various stress conditions, each with a unique fragmentation pattern that allows for its structural characterization. ukim.mk
The plausibility of the proposed structures for these impurities is often confirmed by comparing the experimentally observed fragmentation patterns with those generated through in silico fragmentation tools. researchgate.net This combined approach of targeted and untargeted analysis using high-resolution mass spectrometry (HRMS) is vital for creating a comprehensive impurity profile of this compound. researchgate.net
Table 1: Key Mass Spectral Data for Bisoprolol and Selected Impurities
| Compound | Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Bisoprolol | 326.3 | 222.2, 116.3 |
| Impurity A | 240 | 222, 198, 163, 133, 116, 98, 74 |
| Impurity G | 356 | 222, 116 |
| Impurity L | Not specified | Not specified |
| Impurity D | Not specified | Not specified |
| Impurity Q | 298 | 280, 222, 116 |
| Impurity K | Not specified | Not specified |
Data sourced from multiple studies. researchgate.netukim.mk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of this compound. nih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
¹H NMR spectra of bisoprolol exhibit characteristic signals corresponding to its different proton groups. ntnu.no For instance, the aromatic protons typically appear in the range of δ 6.80-7.21 ppm. The protons of the isopropyl groups give rise to signals around δ 1.02-1.10 ppm (for the methyl groups) and a multiplet for the methine proton. The various methylene (B1212753) and methine protons in the ether and propanolamine (B44665) side chains produce a complex pattern of signals at specific chemical shifts. ntnu.no
¹³C NMR spectroscopy further corroborates the structure by providing data on the carbon skeleton. ntnu.no The spectrum of bisoprolol shows distinct resonances for the aromatic carbons, the carbons of the isopropyl groups, and the carbons in the side chain. For example, the aromatic carbons appear in the region of δ 114-159 ppm, while the carbons of the isopropyl methyl groups are found at lower chemical shifts. ntnu.noresearchgate.net
NMR is also crucial in characterizing impurities and derivatives of bisoprolol. royalsocietypublishing.orgijper.org For example, the synthesis of N-acetyl bisoprolol and N-formyl bisoprolol can be confirmed by the appearance of new signals in the NMR spectra corresponding to the acetyl and formyl groups, respectively. royalsocietypublishing.org In silico NMR prediction tools can also be used to aid in the structural elucidation of novel compounds and to compare with experimental data. banglajol.infobanglajol.info
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Bisoprolol
| ¹H NMR | Assignment | ¹³C NMR | Assignment |
| 7.21–7.18 (m) | Aromatic CH | 158.28 | Aromatic C-O |
| 6.83–6.80 (m) | Aromatic CH | 130.93 | Aromatic C |
| 4.44 (s) | O-CH₂-Ar | 129.35 | Aromatic CH |
| 3.96–3.87 (m) | CH-OH, O-CH₂ | 114.43 | Aromatic CH |
| 3.58–3.49 (m) | O-CH₂, CH(isopropyl ether) | 72.85 | O-CH₂ |
| 2.82 (dd) | N-CH₂ | 71.91 | CH(isopropyl ether) |
| 2.76 (p) | N-CH(isopropyl amine) | 70.56 | CH-OH |
| 2.66 (dd) | N-CH₂ | 69.47 | O-CH₂ |
| 1.10 (d) | CH(CH₃)₂ (isopropyl amine) | 68.50 | O-CH₂ |
| 1.02 (d) | O-CH(CH₃)₂ (isopropyl ether) | 67.48 | Not specified |
| 49.19 | N-CH₂ | ||
| 48.94 | N-CH(isopropyl amine) | ||
| 23.19 | CH(CH₃)₂ (isopropyl amine) | ||
| 23.05 | CH(CH₃)₂ (isopropyl amine) | ||
| 22.09 | O-CH(CH₃)₂ (isopropyl ether) |
Note: The chemical shifts are based on published data and may vary slightly depending on the solvent and experimental conditions. ntnu.no
Degradation Chemistry and Formulation Stability Research of Bisoprolol Fumarate
Forced Degradation Studies and Stress Testing Investigations
Forced degradation, or stress testing, is a process where a drug substance is exposed to conditions more severe than accelerated stability testing to predict its degradation pathways. indexcopernicus.com These studies are crucial for identifying potential degradants, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods. indexcopernicus.comijper.org
Hydrolytic Degradation Mechanisms (Acidic, Alkaline, Neutral)
Hydrolytic degradation involves the reaction of a substance with water. The stability of bisoprolol (B1195378) fumarate (B1241708) has been investigated under acidic, alkaline, and neutral hydrolytic conditions.
Acidic Hydrolysis : Studies have shown that bisoprolol fumarate is susceptible to degradation under acidic conditions. japsonline.com When subjected to 3N hydrochloric acid (HCl) and refluxed for 48 hours, significant degradation occurs. ijper.org Another study using 1 M HCl at 60°C for one hour also resulted in degradation. ukim.mk The most intensive transformation under acidic stress leads to the formation of Impurity A, along with Impurities L and D. shd-pub.org.rsresearchgate.net The formation of Impurity A under acidic conditions has been confirmed in multiple studies. ijper.orgspringerprofessional.de The rate of degradation is influenced by the type of acid used, with different hydrohalic acids showing varying effects. researchgate.net
Alkaline Hydrolysis : this compound also degrades in alkaline environments. indexcopernicus.com Treatment with 0.1N sodium hydroxide (B78521) (NaOH) and refluxing for one hour, or with 1 M NaOH at 60°C for three hours, has been shown to cause degradation. ijper.orgukim.mk Alkaline hydrolysis results in the formation of several degradation products, including Impurities A, L, Q, G, and K. ukim.mkshd-pub.org.rsresearchgate.net
Neutral Hydrolysis : In neutral conditions, such as refluxing in water for 48 hours, some studies report that this compound remains relatively stable. ijper.orgspringerprofessional.de However, another study indicated some degradation when an aqueous suspension was refluxed at 70°C for 48 hours. impactfactor.org The stability in neutral aqueous solutions can also be temperature-dependent. scispace.com In solid-state testing, bisoprolol has shown greater stability in basic conditions compared to slightly acidic or neutral environments. vscht.cz
Oxidative Degradation Pathways
Oxidative degradation was investigated by exposing this compound to hydrogen peroxide (H2O2). One study used 3%, 15%, and 30% H2O2 for seven days, while another used 30% v/v H2O2 at room temperature for 48 hours. ijper.orgimpactfactor.org The results indicate that bisoprolol is susceptible to oxidative stress, leading to the formation of degradation products. indexcopernicus.comimpactfactor.org The primary degradation products identified under oxidative conditions are Impurities A, L, and K. ukim.mkshd-pub.org.rsresearchgate.net One study reported that the oxidative stress agent had the most significant effect on the degradation of this compound compared to acid and base. springerprofessional.de
Thermal Degradation Kinetics and Products
Thermal stability studies involve exposing the drug substance to elevated temperatures. When this compound was kept in a solid form at 80°C for seven days, it showed instability and formed a degradation product. ijper.org Another study involving dry heat at 60°C for 48 hours showed the drug to be stable, while wet heat conditions led to degradation. japsonline.comresearchgate.net The principal thermal degradation products identified are Impurities A, L, and K. ukim.mkresearchgate.net In some formulations, a phosphomonoester of bisoprolol (Impurity RRT 0.95) was identified as a major thermal degradation impurity, likely arising from an interaction with excipients like dicalcium phosphate (B84403). researchgate.net The kinetics of thermal degradation can be influenced by factors such as humidity. indexcopernicus.com
Photolytic Degradation Mechanisms
Photostability testing exposes the drug substance to light to determine its sensitivity. This compound, in both solid and solution form, was exposed to 1.2 million lux hours of UV light. ijper.org While some studies suggest the drug is stable under photolytic conditions, others report the formation of degradation products. ijper.orgresearchgate.net Specifically, photodegradation has been shown to produce Impurities A, L, G, and K. ukim.mkshd-pub.org.rsresearchgate.net Another study showed instability upon exposure to direct sunlight for 72 hours. indexcopernicus.com
Identification and Structural Elucidation of Degradation Products
The identification of degradation products is a critical step in stability studies. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are powerful tools for separating and elucidating the structures of these products. shd-pub.org.rsimpactfactor.org
Plausible Degradation Pathways and Reaction Intermediates
Based on the identified degradation products, plausible degradation pathways for this compound can be proposed. The formation of various impurities under different stress conditions suggests that the molecule degrades through several mechanisms, including hydrolysis of the ether linkage, oxidation of the secondary alcohol or amine, and reactions involving the side chains.
For instance, the formation of Impurity A, a common degradant across multiple stress conditions, points to a key degradation pathway. ukim.mkshd-pub.org.rsresearchgate.net The presence of different sets of impurities under acidic versus alkaline hydrolysis indicates that the pH of the environment dictates the specific reaction pathways. shd-pub.org.rsresearchgate.net The Maillard reaction, a condensation reaction between the secondary amine of bisoprolol and a reducing carbohydrate excipient like lactose, can lead to the formation of N-formylbisoprolol through intermediates like glycosylamines and Amadori rearrangement products. nih.gov
Below is a summary of the degradation products observed under various stress conditions:
| Stress Condition | Identified Degradation Products |
| Acidic Hydrolysis | Impurity A, Impurity D, Impurity L shd-pub.org.rsresearchgate.net |
| Alkaline Hydrolysis | Impurity A, Impurity G, Impurity K, Impurity L, Impurity Q ukim.mkshd-pub.org.rsresearchgate.net |
| Oxidative Degradation | Impurity A, Impurity K, Impurity L ukim.mkshd-pub.org.rsresearchgate.net |
| Thermal Degradation | Impurity A, Impurity K, Impurity L ukim.mkresearchgate.net, Phosphomonoester of bisoprolol researchgate.net |
| Photolytic Degradation | Impurity A, Impurity G, Impurity K, Impurity L ukim.mkshd-pub.org.rsresearchgate.net |
Excipient Compatibility Studies and Chemical Interactions in Formulations
The stability and therapeutic efficacy of a pharmaceutical formulation are critically dependent on the compatibility between the active pharmaceutical ingredient (API) and the excipients. For this compound, several studies have been conducted to evaluate its compatibility with a wide range of commonly used pharmaceutical additives. These studies employ various analytical techniques to detect physical and chemical interactions that could lead to degradation of the drug substance.
Initial preformulation studies often involve creating binary mixtures of this compound and a single excipient, typically in a 1:1 ratio, which are then subjected to stress conditions to accelerate potential reactions. wjpmr.com Techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and high-performance liquid chromatography (HPLC) are instrumental in this assessment. wjpmr.compharmaexcipients.comresearchgate.net
Research has shown that this compound is compatible with several common excipients. One study concluded that excipients such as the diluents mannitol (B672) and Avicel PH 101, and the superdisintegrant crospovidone were compatible with the drug. pharmaexcipients.com Another study using FTIR analysis also found no chemical interactions between this compound and superdisintegrants like sodium starch glycolate (B3277807), croscarmellose sodium, and crospovidone. scispace.com
However, significant incompatibilities have also been identified. A study involving isothermal stress testing at 90°C for 48 hours revealed major degradation of this compound when mixed with certain excipients. carta-evidence.org The most severe degradation was observed with butylated hydroxyanisole (BHA), leading to an 89.4% loss of the API. carta-evidence.org Significant degradation was also noted with citric acid anhydrous (89% degradation), mannitol (77% degradation), and glycerol (B35011) (61.9% degradation). carta-evidence.org
Contradictory findings exist for some superdisintegrants. While some studies report compatibility, another detailed investigation found this compound to be "quite incompatible" with sodium starch glycolate (SSG) and croscarmellose sodium (CCS). researchgate.netjournaljpri.com In freshly prepared tablets, degradation was approximately 19% with SSG and 13% with CCS. researchgate.net In contrast, kollidon CL (crospovidone) showed no interaction. researchgate.netjournaljpri.com This highlights the necessity of thorough compatibility testing, as interactions can be formulation-dependent.
Further studies have pointed to specific chemical interactions. An incompatibility was observed between this compound and amorphous valsartan (B143634) at temperatures above 60°C. sjf.edu The degradation of this compound was also found to be accelerated in tablet formulations containing granular dicalcium phosphate anhydrous, which was attributed to the creation of an acidic microenvironment in the presence of moisture. tandfonline.com The milled version of the same excipient, which creates a more neutral microenvironment, did not cause the same instability. tandfonline.com
The following table summarizes findings from various excipient compatibility studies.
| Excipient | Analytical Method(s) | Observation | Conclusion |
|---|---|---|---|
| Butylated Hydroxyanisole (BHA) | HPLC | 89.4% degradation of API after 48h at 90°C. carta-evidence.org | Incompatible |
| Citric Acid Anhydrous | HPLC | 89% degradation of API after 48h at 90°C. carta-evidence.org | Incompatible |
| Mannitol | HPLC, FTIR | One study reported 77% degradation after 48h at 90°C. carta-evidence.org Another found it to be compatible. pharmaexcipients.com | Potentially Incompatible |
| Glycerol | HPLC | 61.9% degradation of API after 48h at 90°C. carta-evidence.org | Incompatible |
| Sodium Starch Glycolate (SSG) | HPLC, FTIR | One study reported ~19% degradation in tablets. researchgate.net Another FTIR study found no interaction. scispace.com | Potentially Incompatible |
| Croscarmellose Sodium (CCS) | HPLC, FTIR | One study reported ~13% degradation in tablets. researchgate.net Another FTIR study found no interaction. scispace.com | Potentially Incompatible |
| Dicalcium Phosphate Anhydrous (Granular) | HPLC | Accelerated degradation due to acidic microenvironment. tandfonline.com | Incompatible |
| Kollidon CL (Crospovidone) | HPLC, FTIR | No interaction detected. researchgate.netscispace.com | Compatible |
| Avicel PH 101 (Microcrystalline Cellulose) | FTIR | No significant interaction observed. pharmaexcipients.com | Compatible |
| Valsartan (Amorphous) | DSC, ssNMR, PXRD | Strong interaction observed above 60°C. sjf.edu | Incompatible |
Prediction of Stability from Chemical Structure and Environmental Factors
The inherent stability of this compound is intrinsically linked to its chemical structure and its susceptibility to various environmental factors. Bisoprolol is a secondary alcohol and a secondary amine, containing ether linkages within its structure. nih.gov While it lacks functional groups that readily hydrolyze under typical environmental conditions, its stability is significantly influenced by factors such as pH, temperature, humidity, and light. nih.govindexcopernicus.com
Forced degradation studies, which expose the drug to severe conditions, are crucial for predicting its stability and identifying potential degradation pathways. Research has shown that this compound is susceptible to degradation under acid and base hydrolysis, as well as oxidative conditions. indexcopernicus.comresearchgate.net In one study, exposure to 0.1M hydrochloric acid (HCl) and 0.1M sodium hydroxide (NaOH) resulted in a decrease in drug content from 99.69% to 94.72% and 91.6%, respectively. indexcopernicus.com Oxidative stress, using 30% hydrogen peroxide (H₂O₂), also caused degradation, with the drug content falling to 96.91%. indexcopernicus.com Kinetic studies confirm that the oxidative stress agent has the most significant effect on the degradation of this compound, followed by acid and base stress agents. researchgate.net
Environmental factors play a critical role in the stability of the final formulation. A combination of heat and humidity (e.g., 40°C and 75% relative humidity for one month) has been shown to cause drug degradation. indexcopernicus.com The drug was also found to be unstable upon exposure to sunlight for 72 hours, with the assay decreasing from 99.69% to 95.73%. indexcopernicus.com However, it demonstrated stability against dry heat, showing no change in potency after being subjected to 75°C for 6 hours or even 105°C for one hour. indexcopernicus.com Another study indicated that exposure to a temperature of 50°C and UVA radiation can lead to the formation of free radicals, suggesting that the chemical structure is altered under these conditions. mdpi.com The groups most likely released under the influence of heat and radiation are the hydroxyl (OH), amine (NH), and methyl (CH₃) groups. mdpi.com
Conversely, the drug is relatively stable in aqueous solutions under neutral conditions and when protected from light. nih.govresearchgate.netscispace.com Studies have shown that water as a neutral medium and light alone had no significant effect on the stability of this compound in some experiments. researchgate.net The activation energy (Ea), a measure of the sensitivity of the degradation rate to temperature changes, was found to be approximately 59 kJ mol⁻¹ in acid and 56 kJ mol⁻¹ in water, indicating good stability against the media itself, but confirming that temperature has a significant impact on its degradation. scispace.com
The following table summarizes the impact of various environmental factors on the stability of this compound.
| Factor | Condition | Observed Effect | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.1M HCl | Significant degradation; drug content decreased to 94.72%. indexcopernicus.com Produces impurity A, L, and D. researchgate.net | indexcopernicus.comresearchgate.net |
| Base Hydrolysis | 0.1M NaOH | Significant degradation; drug content decreased to 91.6%. indexcopernicus.com Produces impurities A, L, Q, G, and K. researchgate.net | indexcopernicus.comresearchgate.net |
| Oxidation | 30% H₂O₂ | Significant degradation; drug content decreased to 96.91%. indexcopernicus.com Produces impurities A, L, and K. researchgate.net | indexcopernicus.comresearchgate.net |
| Heat (Dry) | 75°C for 6 hours | No significant degradation. indexcopernicus.com | indexcopernicus.com |
| Heat & Humidity | 40°C / 75% RH for 1 month | Degradation observed; drug content decreased to 93.78%. indexcopernicus.com | indexcopernicus.com |
| Sunlight | 72 hours exposure | Degradation observed; drug content decreased to 95.73%. indexcopernicus.com | indexcopernicus.com |
| UVA Radiation | Lab exposure | Formation of free radicals, indicating structural changes. mdpi.com | mdpi.com |
| Temperature | 50°C | Formation of free radicals, indicating bond breakage. mdpi.com | mdpi.com |
Advanced Formulation Science and Drug Delivery Research for Bisoprolol Fumarate
Self-Emulsifying Drug Delivery Systems (SEDDS) Research
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. jchr.orgaustinpublishinggroup.com This technology is being explored for bisoprolol (B1195378) fumarate (B1241708) to enhance its solubility and absorption characteristics. jchr.orgjchr.org
Optimization of Oil, Surfactant, and Co-surfactant Systems
The development of an effective SEDDS formulation for bisoprolol fumarate hinges on the careful selection and optimization of its core components: the oil, surfactant, and co-surfactant. The primary criterion for selecting these excipients is their ability to solubilize the drug. jchr.org
Pseudo-ternary phase diagrams are a critical tool used by researchers to identify the optimal ratios of these components. jchr.orginnovareacademics.in These diagrams map the phase behavior of the mixture, allowing for the identification of a self-emulsifying region that yields stable and efficient emulsions. austinpublishinggroup.com In one study, various oils, surfactants, and co-surfactants were screened for their capacity to dissolve this compound. jchr.org Based on these solubility studies, components are selected to construct the phase diagrams. For instance, Capmul MCM has been investigated as the oil phase, Span 80 as the surfactant, and Chitosan (B1678972) as a stabilizing polymer in the development of this compound SEDDS. jchr.org Another research effort utilized Capmul MCM as the oil, with SPAN 80 and Chitosan as the surfactant and stabilizer, respectively. jchr.orgjchr.org The ratios of these components are systematically varied to pinpoint the optimal mixture that results in a clear and stable emulsion when introduced to water. jchr.org
Characterization of Droplet Size, Zeta Potential, and Emulsification Properties
The physical characteristics of the emulsion formed by a SEDDS are crucial to its performance. Key parameters that are routinely evaluated include droplet size, zeta potential, and emulsification time.
Laser light scattering techniques are commonly employed to measure droplet size and polydispersity index (PDI). jchr.orgjchr.org Smaller droplet sizes are generally preferred as they provide a larger surface area, which can lead to enhanced drug dissolution and absorption. jchr.org For this compound SEDDS, droplet sizes in the range of 200–250 nm have been reported. jchr.orgjchr.org One optimized formulation, designated F8, exhibited a droplet size of 204.7 ± 5.0 nm. jchr.orgjchr.org
Zeta potential is a measure of the electrostatic stability of the emulsion. jchr.org A sufficiently high positive or negative zeta potential helps to prevent the aggregation of droplets. A zeta potential of -25 mV has been recorded for a bisoprolol SEDDS formulation, indicating good electrostatic stability. jchr.orgjchr.org Another optimized formulation showed a zeta potential of -13.38 ± 1.5 mV. jchr.orgjchr.org
Emulsification time, which is the time taken for the SEDDS to form a homogenous emulsion upon dilution with an aqueous medium, is another important factor. Rapid emulsification is desirable to ensure quick drug release. jchr.org
Table 1: Physicochemical Properties of Optimized this compound SEDDS Formulations
| Formulation | Droplet Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Emulsification Time |
|---|---|---|---|---|
| F8 jchr.org | 204.7 ± 5.0 | -13.38 ± 1.5 | - | Rapid |
| Optimized SEDDS jchr.org | 200–250 | -25 | - | - |
This table presents data from different research studies and is for informational purposes only.
In Vitro Dissolution Rate Enhancement Mechanisms
A primary goal of formulating this compound as a SEDDS is to improve its in vitro dissolution rate. The enhanced dissolution is attributed to several factors inherent to the SEDDS formulation. The formation of a fine oil-in-water emulsion upon contact with the dissolution medium significantly increases the surface area available for drug release compared to the pure drug powder. jchr.org
In vitro dissolution studies are typically conducted using standard apparatus like the USP II (paddle type) in dissolution media that simulate gastric (e.g., pH 1.2 buffer) and intestinal (e.g., pH 6.8 buffer) conditions. jchr.org Research has shown that this compound-loaded SEDDS exhibit a markedly faster and more complete drug release profile. jchr.orgjchr.org One study demonstrated that over 85% of the drug was released from a SEDDS formulation within 15 minutes in a pH 1.2 buffer, and over 90% was released within 60 minutes in a pH 6.8 buffer. jchr.orgjchr.org Another investigation found that a bisoprolol-loaded SEDDS increased drug release by 1.67 times within the first 30 minutes compared to a conventional tablet formulation. jchr.orgjchr.org
The mechanism behind this enhancement lies in the fact that the drug is already in a solubilized state within the oil droplets of the emulsion, which facilitates its rapid partitioning into the aqueous dissolution medium.
Complexation with Cyclodextrins for Solubility and Permeability Enhancement
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. mdpi.comkemdikbud.go.id This unique structure allows them to form inclusion complexes with a wide variety of drug molecules, effectively encapsulating the guest molecule within their cavity. mdpi.comresearchgate.net This complexation can lead to significant improvements in the aqueous solubility and stability of the guest drug. researchgate.net
Inclusion Complex Formation and Characterization
The formation of an inclusion complex between this compound and a cyclodextrin (B1172386) derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been explored to enhance its stability. researchgate.net While this compound is a water-soluble drug, it can be susceptible to oxidative degradation. researchgate.net The inclusion of the drug within the cyclodextrin cavity can shield it from such degradation. researchgate.net
The formation of these inclusion complexes can be achieved through methods like freeze-drying or kneading. researchgate.netnih.gov The stoichiometry of the complex, which is the molar ratio of the drug to the cyclodextrin, is a key characteristic. For many drug-cyclodextrin complexes, a 1:1 stoichiometry is observed. scielo.br
Several analytical techniques are used to confirm the formation and characterize the properties of the inclusion complex in the solid state. These include:
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the vibrational frequencies of the drug and cyclodextrin can indicate the formation of an inclusion complex. researchgate.net
Powder X-ray Diffractometry (PXRD): The formation of a true inclusion complex often results in a new, amorphous solid phase with a diffraction pattern that is distinct from the crystalline patterns of the individual components. kemdikbud.go.idresearchgate.net
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting endotherm of the drug in the thermogram of the complex can suggest that the drug has been encapsulated within the cyclodextrin cavity. rjpdft.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR can provide detailed information about the interactions between the drug and the cyclodextrin in solution, confirming which parts of the drug molecule are interacting with the cyclodextrin cavity. kemdikbud.go.idresearchgate.net
Phase solubility studies are also conducted to determine the stability constant (Ks) of the complex, which provides a measure of the strength of the interaction between the drug and the cyclodextrin. researchgate.net
Mechanistic Studies of Enhanced Permeation
Beyond improving solubility and stability, cyclodextrin complexation can also enhance the permeability of drugs across biological membranes. rjpdft.com For bisoprolol, the use of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in a sublingual tablet formulation was investigated to improve the drug's permeability through the sublingual membrane. researchgate.net
The mechanism for enhanced permeation is multifaceted. By increasing the concentration of the drug in solution at the absorption site, cyclodextrins create a higher concentration gradient, which is a primary driving force for passive diffusion across membranes. mdpi.com Furthermore, cyclodextrins can interact with the components of the cell membrane, transiently and reversibly increasing its fluidity, which can facilitate drug transport. who.int It is believed that the cyclodextrin acts as a carrier, bringing the drug to the surface of the biological membrane. The drug then partitions from the cyclodextrin cavity into the lipophilic membrane. rjpdft.com This process is driven by the higher affinity of the drug for the membrane compared to the cyclodextrin cavity. The use of cyclodextrins in combination with other permeation enhancers can have a synergistic effect, further improving drug permeation. rjpdft.com
Pre-Formulation Studies for Novel Dosage Form Development (Focus on Physicochemical Aspects)
Pre-formulation studies are the cornerstone of developing robust and effective novel dosage forms for any active pharmaceutical ingredient (API), including this compound. These investigations focus on the fundamental physicochemical properties of the drug substance, which dictate its processing, formulation, and ultimately, its in vivo performance. For this compound, a Biopharmaceutics Classification System (BCS) Class I drug with high solubility and permeability, pre-formulation studies are crucial for optimizing manufacturing processes and ensuring stability. nih.govresearchgate.netresearchgate.net
Key physicochemical parameters evaluated for this compound include its organoleptic properties (color, odor, and taste), melting point, and solubility. wjpmr.com The melting point, determined by methods like capillary action or Differential Scanning Calorimetry (DSC), is a critical indicator of purity and is essential for formulation strategies involving thermal processes. wjpmr.comresearchgate.netijpsr.com DSC analysis of crystalline this compound reveals a sharp endothermic peak around 102.3 ± 0.3°C, which corresponds to its melting point. nih.gov Following melting and subsequent cooling, a glass transition is observed at approximately -3.6 ± 0.9°C, indicating the amorphous form's properties. nih.gov
Solubility studies in various solvents, such as water, methanol, and ethanol, are fundamental to designing liquid or parenteral dosage forms and predicting dissolution behavior. wjpmr.com this compound is readily soluble in water, methanol, and chloroform. wjpmr.com Compatibility studies with various excipients are also a major component of pre-formulation. Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) are employed to detect any potential chemical interactions between this compound and excipients that could compromise the stability or efficacy of the final product. wjpmr.comijpsr.com Studies have shown this compound to be compatible with common excipients like mannitol (B672), Avicel PH 101, croscarmellose sodium, and crospovidone. wjpmr.compharmaexcipients.com
The powder flow properties of this compound are also assessed to ensure manufacturability, particularly for solid dosage forms like tablets. Parameters such as angle of repose, bulk density, tapped density, Carr's index, and Hausner's ratio are evaluated. Good flowability is essential for uniform die filling during tableting, ensuring content uniformity and consistent tablet weight. ijpsr.com
Table 1: Physicochemical Properties of this compound
| Property | Finding | Source(s) |
| BCS Classification | Class I (High Solubility, High Permeability) | nih.govresearchgate.netresearchgate.net |
| Melting Point | 100°C - 102.3 ± 0.3°C | wjpmr.comresearchgate.netnih.gov |
| Glass Transition Temperature (Amorphous) | -3.6 ± 0.9°C | nih.gov |
| Solubility | Readily soluble in water, methanol, ethanol, and chloroform. | wjpmr.com |
| Appearance | White, odorless, and tasteless amorphous powder. | wjpmr.com |
| Excipient Compatibility | Compatible with mannitol, Avicel PH 101, croscarmellose sodium, and crospovidone. | wjpmr.compharmaexcipients.com |
Strategies for Improving Dissolution Rate and Gastrointestinal Absorption (Mechanistic)
Although this compound is a BCS Class I drug with inherently high solubility and permeability, challenges can still arise in achieving rapid dissolution and optimal absorption under various physiological conditions, such as altered gastric pH or the presence of food. nih.gov Consequently, advanced formulation strategies are being explored to further enhance its dissolution rate and ensure consistent gastrointestinal absorption. These strategies primarily focus on manipulating the drug's physical state and its microenvironment.
One prominent strategy is the development of solid dispersions , where the drug is dispersed in a carrier matrix at a molecular level. This technique can enhance the dissolution rate by reducing the drug's particle size to a molecular level and converting it from a crystalline to a more soluble amorphous form. tandfonline.com A study utilizing hydroxypropyl-beta-cyclodextrin (HP-β-CD) as a carrier for this compound demonstrated a significant increase in the drug's stability and maintained its dissolution characteristics. tandfonline.com X-ray diffraction (XRD) and scanning electron microscopy (SEM) confirmed the transition from a crystalline to a homogeneous amorphous state, which is known to improve solubility and dissolution. tandfonline.comresearchgate.net
Another effective approach is the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS) . SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like the gastrointestinal fluids. jchr.orgjchr.org This in-situ emulsion formation increases the surface area for drug dissolution and can enhance absorption. jchr.org For this compound, a SEDDS formulation using Capmul MCM (oil), Span 80 (surfactant), and Chitosan (stabilizer) was developed. jchr.org This system demonstrated rapid emulsification and a significant improvement in the in-vitro drug release profile compared to the pure drug, with over 85% of the drug released within 15 minutes in acidic buffer (pH 1.2). jchr.org The mechanism involves the formation of nano-sized droplets, which increases the surface area available for dissolution. jchr.org
Fast-disintegrating tablets (FDTs) represent another strategy to accelerate dissolution. These tablets are designed to disintegrate rapidly in the oral cavity, leading to faster drug dissolution and potentially quicker onset of action. The use of superdisintegrants like crospovidone and croscarmellose sodium is key to this formulation. wisdomlib.org One study found that a formulation with crospovidone exhibited a disintegration time of just 9 seconds and achieved a high percentage of drug release within 15 minutes. wisdomlib.org
Furthermore, floating drug delivery systems have been designed to prolong the gastric residence time of this compound, which can be beneficial as it has better bioavailability in the stomach compared to the lower gastrointestinal tract. nih.gov These systems, often in the form of tablets, are designed to have a lower density than gastric fluids, allowing them to float on top of the stomach contents and release the drug in a controlled manner over an extended period. jopcr.comamazonaws.com
Table 2: Research Findings on Enhanced this compound Formulations
| Formulation Strategy | Key Excipients/Components | Mechanism of Enhancement | Research Finding | Source(s) |
| Solid Dispersion | Hydroxypropyl-beta-cyclodextrin (HP-β-CD) | Conversion to amorphous state, molecular dispersion. | Six-fold increase in shelf life while maintaining solubility and dissolution. | tandfonline.comresearchgate.net |
| Self-Emulsifying Drug Delivery System (SEDDS) | Capmul MCM, Span 80, Chitosan | Formation of nano-emulsion, increased surface area for dissolution. | Over 85% drug release in 15 minutes (pH 1.2); 1.67 times enhanced drug release compared to conventional tablets in the first 30 minutes. | jchr.orgjchr.orgjchr.org |
| Fast-Disintegrating Tablet (FDT) | Crospovidone, Croscarmellose Sodium | Rapid disintegration in the oral cavity. | Disintegration time as low as 7.3-9 seconds, with over 99% drug release. | ijpsr.comwisdomlib.org |
| Floating-Pulsatile Drug Delivery | Hydroxypropyl methylcellulose, Sodium bicarbonate | Gastric retention, controlled release. | Floating lag time of less than 3 minutes and a total floating time of 12 hours. | nih.govjopcr.comamazonaws.com |
Emerging Research Avenues and Future Directions for Bisoprolol Fumarate Studies
Exploration of Non-Canonical Binding Sites and Off-Target Mechanisms
While bisoprolol (B1195378) fumarate (B1241708) is well-characterized as a highly selective antagonist of the canonical β1-adrenergic receptor, emerging research is beginning to explore potential non-canonical binding sites and off-target mechanisms that may contribute to its pharmacological profile. Bisoprolol's high specificity is a key feature, with studies demonstrating low binding affinity for β2-adrenoceptors, as well as for alpha-1, alpha-2, D1, D2, 5-HT2, and muscarinic cholinergic receptors at therapeutic concentrations. nih.gov
However, some preclinical evidence suggests a more complex interaction with cardiac tissues than simple competitive antagonism at a single receptor site. For instance, binding studies on intact ventricular myocytes from adult rats have suggested the presence of two distinct β1-adrenoceptor binding sites with different affinities for bisoprolol. nih.gov This raises questions about potential receptor subtypes, conformational states, or allosteric modulation that could influence the drug's effects.
Beyond the adrenergic system, non-clinical research has identified direct interactions with other cellular components. One study revealed that bisoprolol can directly suppress M-type K+ currents (IK(M)) and erg-mediated K+ currents (IK(erg)) in pituitary and hippocampal cells. nih.gov This effect was independent of its β-adrenergic blocking activity, indicating a direct interaction with these ion channels. nih.gov Such off-target ion channel modulation could represent a novel area of investigation for understanding the full spectrum of bisoprolol's effects, particularly in non-cardiac tissues where its lipophilic nature allows for penetration. nih.gov Additionally, some studies have noted that bisoprolol may exert vasodilating effects through endothelium-dependent mechanisms, which are not fully explained by its primary β1-antagonism and suggest other potential molecular interactions. nih.gov
Future research in this area will likely focus on identifying these alternative binding sites and elucidating the clinical relevance of these off-target mechanisms.
Development of Advanced Computational Models for Drug-Receptor Interactions
The advancement of computational chemistry and molecular modeling is providing powerful new tools to investigate the interaction between bisoprolol and its target receptors at an atomic level. These in silico approaches are crucial for understanding the structural basis of its high β1-selectivity and for designing novel derivatives with potentially enhanced properties.
Molecular dynamics (MD) simulations, for example, allow researchers to model the dynamic behavior of the bisoprolol molecule within the binding pocket of the β1-adrenergic receptor over time. dovepress.comucl.ac.uk This technique can reveal key insights into the stability of the drug-receptor complex, the specific amino acid residues involved in the interaction, and the conformational changes that occur upon binding. biorxiv.orgunipd.it Such simulations are becoming increasingly valuable for predicting the binding affinity and kinetic properties of new drug candidates before they are synthesized, saving significant time and resources. dovepress.comunipd.it
| Computational Technique | Application in Bisoprolol Research | Key Insights Gained |
|---|---|---|
| Molecular Docking | Predicting the binding pose and affinity of bisoprolol and its derivatives to target receptors (e.g., β1-adrenergic receptor, ACE, renin). royalsocietypublishing.orgnih.gov | Identification of key interacting amino acid residues and estimation of binding energy to rank potential drug candidates. royalsocietypublishing.org |
| Molecular Dynamics (MD) Simulations | Assessing the stability of the bisoprolol-receptor complex over time and exploring conformational changes. biorxiv.orgroyalsocietypublishing.orgnih.gov | Confirmation of stable binding and understanding the dynamic nature of the drug-receptor interaction. royalsocietypublishing.org |
| Pathway Modeling | Integrating detailed receptor kinetics into larger models of cellular signaling pathways (e.g., excitation-contraction coupling in myocytes). nih.gov | Predicting the downstream effects of β-blockade on cellular functions like calcium handling. nih.gov |
Nanotechnology and Biomaterial Applications in Bisoprolol Fumarate Delivery (Preclinical/Conceptual)
To enhance the therapeutic efficacy and potentially reduce systemic exposure, researchers are exploring the use of nanotechnology and novel biomaterials for the targeted and controlled delivery of this compound. These advanced drug delivery systems are currently in preclinical or conceptual stages of development but hold promise for future applications. frontiersin.org
One area of investigation involves the use of nanoparticle-based carriers. nih.govcd-bioparticles.net Nanoparticles can be engineered to improve drug solubility, prolong circulation time, and achieve site-specific delivery to cardiovascular tissues. frontiersin.orgnih.gov For example, conceptual frameworks suggest that beta-blockers like metoprolol (B1676517) could be conjugated with gold nanoparticles to improve their distribution to cardiac tissue, a principle that could be extended to bisoprolol. nih.gov Lipid-based nanoparticles, such as liposomes, and polymeric nanoparticles made from materials like PLGA are also being explored for their ability to encapsulate cardioprotective drugs and deliver them to sites of injury or disease, such as atherosclerotic plaques. frontiersin.org
Another approach focuses on the development of novel formulations to improve bioavailability and control the release profile of bisoprolol. Preclinical research has been conducted on:
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations are designed to improve the solubility and absorption of lipophilic drugs like bisoprolol.
Hydrogels: Crosslinked polymer networks made from materials such as xanthan and lignin (B12514952) are being tested as carriers for the controlled release of this compound. tandfonline.com
Emulgels: These systems combine an emulsion and a gel base for topical or transdermal delivery, potentially offering an alternative route of administration.
Buccal Patches: Formulations using mucoadhesive polymers like chitosan (B1678972) are being developed to deliver bisoprolol through the oral mucosa, which could provide sustained drug release. royalsocietypublishing.org
These innovative delivery strategies aim to optimize the pharmacokinetics of bisoprolol, potentially leading to more consistent therapeutic effects and improved patient outcomes. frontiersin.orgcd-bioparticles.net
Mechanistic Research into Potential New Molecular Indications (Non-Clinical)
Preclinical research is uncovering novel molecular mechanisms of bisoprolol that extend beyond its established role in β1-adrenergic blockade, suggesting potential for new, non-clinical therapeutic applications. These investigations focus on how bisoprolol influences cellular signaling pathways in disease models unrelated to its primary cardiovascular indications.
A significant area of emerging research is in the context of preeclampsia, a disorder characterized by endothelial dysfunction. An in vitro preclinical study investigated the effects of bisoprolol on primary placental tissue and endothelial cells. researchgate.net The findings showed that beta-blockers could modulate the secretion of angiogenic factors (like sFlt-1 and placental growth factor), mitigate inflammatory changes, and promote the cytoprotective antioxidant heme oxygenase-1 in endothelial cells. researchgate.net These results suggest a potential, yet-to-be-explored, role for bisoprolol in diseases characterized by endothelial and inflammatory dysfunction. researchgate.net
Further mechanistic studies in heart failure models have revealed additional beneficial actions. It has been demonstrated that bisoprolol can normalize adrenal catecholamine production by reducing GRK2 levels, which restores an important negative feedback mechanism on epinephrine (B1671497) release. nih.gov In addition, non-clinical research has shown that bisoprolol treatment can improve myocardial perfusion by promoting neoangiogenesis (the formation of new blood vessels) in the failing heart through the activation of the VEGF signaling pathway. nih.gov Another study in a volume-overload rat model found that bisoprolol could reverse the pathological remodeling of small conductance calcium-activated potassium channels (SK). nih.gov
| Potential New Indication (Non-Clinical) | Observed Molecular Mechanism | Supporting Preclinical Model |
|---|---|---|
| Preeclampsia | Modulation of anti-angiogenic factors (sFlt-1), promotion of pro-angiogenic factors (PlGF, VEGF), and reduction of inflammation in endothelial cells. researchgate.net | In vitro models using primary placental tissue and endothelial cells. researchgate.net |
| Heart Failure (Novel Mechanisms) | Normalization of adrenal catecholamine production via reduction of GRK2 levels. nih.gov | Animal models of heart failure. nih.gov |
| Myocardial Ischemia | Enhancement of neoangiogenesis and myocardial perfusion via activation of the VEGF signaling pathway. nih.gov | Animal models of heart failure. nih.gov |
| Cardiac Remodeling | Reversal of small conductance calcium-activated potassium channel (SK) remodeling. nih.gov | Volume-overload rat model. nih.gov |
Integration of Multi-Omics Data in this compound Pharmacological Research
The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—represents a frontier in understanding the complete pharmacological profile of this compound. nih.govfrontiersin.org This systems biology approach allows for a holistic view of how the drug affects biological systems and how individual variations at multiple molecular levels can influence therapeutic response. nih.gov
A primary focus in this area has been pharmacogenomics, which studies how genetic variations affect drug response. For bisoprolol, numerous studies have investigated the impact of single nucleotide polymorphisms (SNPs) in the gene for its target receptor, the β1-adrenergic receptor (ADRB1). nih.govresearchgate.net The most studied polymorphism is Arg389Gly (rs1801253). nih.govbmj.com Research suggests that individuals with the Arg389Arg genotype may exhibit a more pronounced reduction in blood pressure in response to bisoprolol compared to carriers of the Gly389 allele. tandfonline.comnih.gov While some results have been inconclusive, this line of inquiry highlights how genomic data can help predict patient response and move towards personalized medicine. nih.govbmj.com
Beyond genomics, the broader application of multi-omics can provide deeper mechanistic insights. nih.gov For instance:
Transcriptomics , through methods like single-cell RNA sequencing, can reveal how bisoprolol alters gene expression patterns in specific cell types within the heart. nih.gov
Proteomics can identify changes in the abundance and activity of key proteins and signaling pathways following drug administration.
Metabolomics can uncover shifts in metabolic profiles, providing biomarkers for drug efficacy or identifying unforeseen metabolic consequences.
While comprehensive multi-omics studies specifically focused on bisoprolol are still emerging, the framework for such research is well-established in cardiovascular drug discovery. frontiersin.org Integrating these diverse datasets can help identify novel drug targets, discover biomarkers for patient stratification, and elucidate the complex molecular networks that underlie both the therapeutic and adverse effects of bisoprolol. nih.govnih.gov
Q & A
Q. How can response surface methodology (RSM) optimize bisoprolol fumarate sustained-release formulations?
RSM is used to evaluate interactions between formulation variables (e.g., polymer ratios) and responses (e.g., drug release rate, hardness). A 2³ factorial design can identify optimal levels of hydrophilic polymers (calcium alginate, HPMC K4M, Carbopol 943) to achieve target drug release profiles. For example, optimal settings of A = 15.28 mg, B = 32.12 mg, and C = 30.31 mg yielded 41.61% drug release at 6 hours (R6h) with 4.65 kg/cm² hardness, validated using Design-Expert software .
Q. What validated analytical methods are suitable for quantifying this compound in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) and UV spectrophotometry are widely used. HPLC methods (e.g., using ACQUITY Arc System) achieve >90% extraction efficiency with chloroform at pH 10 . UV methods are simpler but require validation for linearity, accuracy, and precision, with recovery rates aligning with pharmacopoeial standards (e.g., ≥99.0% purity) .
Q. How does dissolution medium pH influence this compound release kinetics?
Dissolution studies show pH-dependent release due to bisoprolol’s solubility profile. At pH 1.2 (simulated gastric fluid), >75% dissolution within 45 minutes is required for compliance. Higher pH (intestinal conditions) reduces dissolution rates, necessitating polymer-based matrix tablets to sustain release .
Q. What in vitro methods assess this compound stability under stress conditions?
Accelerated stability testing includes exposure to heat (40–60°C), humidity (75% RH), and light. HPLC monitors degradation products, such as bisoprolol impurity A or fumaric acid. Method validation ensures specificity, robustness, and detection limits per ICH guidelines .
Q. How are in vitro-in vivo correlations (IVIVC) established for this compound formulations?
IVIVC involves comparing dissolution profiles (e.g., using USP Apparatus II) with pharmacokinetic data (Cmax, AUC). For sustained-release tablets, Level A correlation is achieved when in vitro release rates predict in vivo absorption, validated via bioavailability studies in healthy volunteers .
Advanced Research Questions
Q. How can computational modeling predict this compound bioequivalence for generic formulations?
GastroPlus™ software simulates drug absorption using parameters like permeability (determined via PAMPA) and dissolution (t85% = 15–120 min). Population pharmacokinetic models predict bioequivalence thresholds, reducing the need for clinical trials when excipients do not alter permeability .
Q. What strategies resolve contradictions in this compound impurity profiling across analytical methods?
Method optimization focuses on critical peak separations (e.g., bisoprolol impurity A vs. fumaric acid) using sub-2-μm columns to reduce run times. Hydrophilic interaction liquid chromatography (HILIC) improves resolution for polar impurities, validated per European Pharmacopoeia requirements (15 specified impurities) .
Q. How do population pharmacokinetic (PopPK) models inform this compound dosing in heterogeneous cohorts?
PopPK models integrate covariates (e.g., renal function, age) using nonlinear mixed-effects modeling (NONMEM). For example, bisoprolol’s 90% oral bioavailability and low therapeutic index require dose adjustments in renal impairment, validated via sparse sampling in clinical trials .
Q. What experimental designs address variability in this compound extraction efficiency during sample preparation?
Factorial designs evaluate pH (8–12), solvent type (chloroform, methylene chloride), and agitation time. Optimal extraction at pH 10 with chloroform achieves 92.57% recovery, minimizing co-extractive impurities (e.g., hexane) .
Q. How are advanced dissolution models (e.g., USP IV flow-through cell) applied to this compound formulations?
USP Apparatus IV simulates hydrodynamic variability in gastrointestinal transit. For matrix tablets, flow rates (4–16 mL/min) and media pH gradients replicate in vivo conditions, correlating with scintigraphy data to validate sustained-release profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
